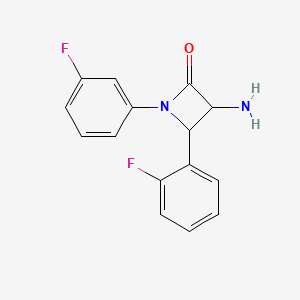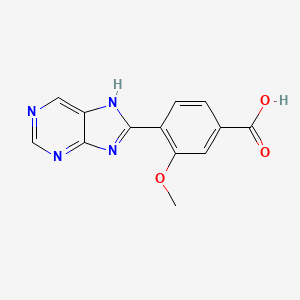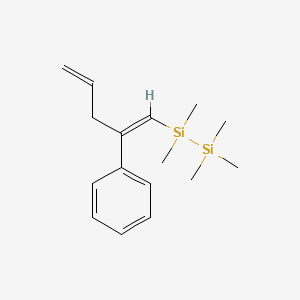
(Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to a pentamethyl group and a phenyl-substituted penta-1,4-dienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane typically involves the reaction of allylic silanes with alkynes in the presence of a catalyst. One common method is the regioselective anti-allylindation of alkynes using indium bromide (InBr3) and allylic silanes . This process generates 1,4-dienylindiums, which can be further treated to produce the desired disilane compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the disilane to simpler silanes.
Substitution: The phenyl and dienyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane is used as a building block for the synthesis of more complex organosilicon compounds
Biology and Medicine
Industry
In industry, this compound could be used in the development of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which (Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form strong bonds with other elements, facilitating the formation of stable compounds. The phenyl and dienyl groups can also participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-Dimethyl(2-phenyl-1,4-pentadienyl)-2-thienylsilane
- (E)-1-((E)-1-chloro-4-methyl-2-phenylpenta-1,4-dien-1-yl)-3,3…
Uniqueness
Compared to similar compounds, (Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane is unique due to its pentamethyl-disilane structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel materials and the exploration of new chemical reactions.
Propriétés
Formule moléculaire |
C16H26Si2 |
|---|---|
Poids moléculaire |
274.55 g/mol |
Nom IUPAC |
dimethyl-[(1Z)-2-phenylpenta-1,4-dienyl]-trimethylsilylsilane |
InChI |
InChI=1S/C16H26Si2/c1-7-11-16(15-12-9-8-10-13-15)14-18(5,6)17(2,3)4/h7-10,12-14H,1,11H2,2-6H3/b16-14- |
Clé InChI |
VRDQJLUGRKGUAU-PEZBUJJGSA-N |
SMILES isomérique |
C[Si](C)(C)[Si](C)(C)/C=C(/CC=C)\C1=CC=CC=C1 |
SMILES canonique |
C[Si](C)(C)[Si](C)(C)C=C(CC=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-](/img/structure/B11851140.png)
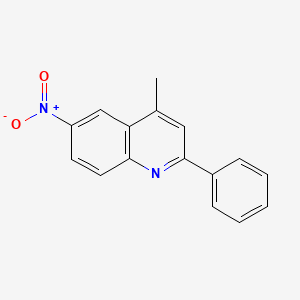
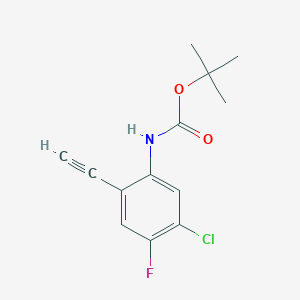
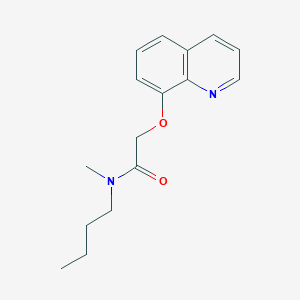
![Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11851161.png)
![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)
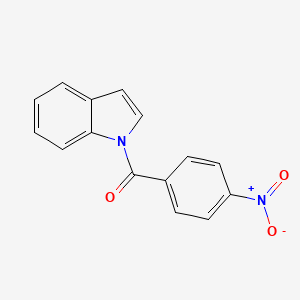


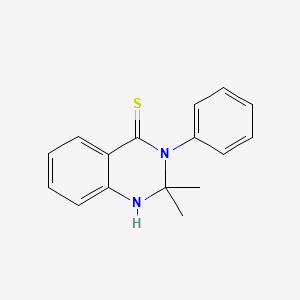
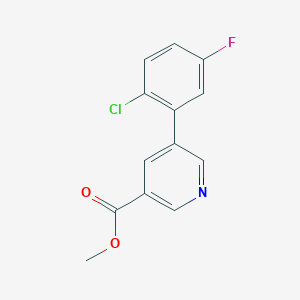
![tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B11851226.png)
